3-Hydroxy-4-methyl-2-piperidin-1-ylmethyl-benzo[c]chromen-6-one
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Overview
Description
3-Hydroxy-4-methyl-2-piperidin-1-ylmethyl-benzo[c]chromen-6-one is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities . This compound features a benzo[c]chromen-6-one core structure, which is often associated with various pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-methyl-2-piperidin-1-ylmethyl-benzo[c]chromen-6-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the use of esters of 3-oxocarboxylic acid instead of aldehyde can result in a product containing multiple stereocenters . The resulting piperidinol undergoes dehydration in an acidic environment to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic processes and continuous flow reactors to ensure high yield and purity. The use of nanocatalysts, such as cobalt, ruthenium, and nickel-based catalysts, has been reported to enhance the efficiency of hydrogenation and cyclization reactions .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-4-methyl-2-piperidin-1-ylmethyl-benzo[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium or platinum catalysts.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, often using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium or platinum catalysts
Substitution: Sodium hydride, lithium diisopropylamide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-Hydroxy-4-methyl-2-piperidin-1-ylmethyl-benzo[c]chromen-6-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-methyl-2-piperidin-1-ylmethyl-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease progression or activate receptors that promote therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
Piperidine-4-one: A related compound with similar structural features but different pharmacological properties.
Indole derivatives: Compounds with a similar core structure but different functional groups and biological activities.
Uniqueness
3-Hydroxy-4-methyl-2-piperidin-1-ylmethyl-benzo[c]chromen-6-one is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structural complexity allows for a wide range of chemical modifications, making it a valuable compound for research and development .
Biological Activity
3-Hydroxy-4-methyl-2-piperidin-1-ylmethyl-benzo[c]chromen-6-one is a synthetic compound belonging to the chromone family, characterized by a fused benzopyran structure. Its molecular formula is C16H19N1O3 with a molecular weight of approximately 273.33 g/mol. The compound features a hydroxyl group at the 3-position, a methyl group at the 4-position, and a piperidin-1-ylmethyl substituent at the 2-position, which contribute to its unique biological properties and activities .
Research indicates that this compound exhibits significant biological activities, including:
- Antimicrobial Activity : The compound has demonstrated efficacy against various bacterial strains, suggesting potential applications in treating infections.
- Anticancer Properties : Studies have shown that it can inhibit cancer cell proliferation and induce apoptosis in specific cancer cell lines, such as MCF cells, highlighting its potential as an anticancer agent .
Inhibition of Enzymes
The compound interacts with cellular targets leading to alterations in cellular processes. Notably, it has been observed to inhibit specific enzymes, which is critical for understanding its pharmacological profile. For instance, compounds with similar structures have shown promising results in inhibiting acetylcholinesterase (AChE) and urease .
Case Study: Anticancer Activity
In a study examining the anticancer activity of various derivatives of chromones, this compound was found to significantly suppress tumor growth in animal models. The IC50 values for cell lines were reported as follows:
Cell Line | IC50 (μM) |
---|---|
MCF | 25.72 ± 3.95 |
U87 | 45.2 ± 13.0 |
Flow cytometry results indicated that the compound accelerated apoptosis in a dose-dependent manner .
Comparative Biological Activity
The table below summarizes the biological activities of structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Hydroxyl, methyl, piperidinyl groups | Antimicrobial, anticancer |
7-Hydroxy-Coumarin Derivatives | Hydroxyl group on coumarin structure | Antimicrobial, anticancer |
Benzothiazole Derivatives | Contains benzothiazole ring | Various biological activities |
The unique arrangement of functional groups in this compound enhances its biological activity compared to other compounds .
Synthesis and Structural Analysis
The synthesis of this compound typically involves several steps including oxidation and reduction reactions. Common reagents used are potassium permanganate for oxidation and sodium borohydride for reduction . Detailed structural analysis through techniques like NMR and X-ray diffraction has confirmed the integrity of its molecular structure.
Crystallographic Data
The crystallographic parameters for the compound have been documented as follows:
Parameter | Value |
---|---|
Space Group | P21/n |
a (Å) | 12.107(3) |
b (Å) | 7.843(19) |
c (Å) | 21.794(5) |
β (°) | 98.233(5) |
This data provides insight into the molecular arrangement and potential interactions within biological systems .
Properties
Molecular Formula |
C20H21NO3 |
---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
3-hydroxy-4-methyl-2-(piperidin-1-ylmethyl)benzo[c]chromen-6-one |
InChI |
InChI=1S/C20H21NO3/c1-13-18(22)14(12-21-9-5-2-6-10-21)11-17-15-7-3-4-8-16(15)20(23)24-19(13)17/h3-4,7-8,11,22H,2,5-6,9-10,12H2,1H3 |
InChI Key |
ZJXZRXHSMSOSNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC2=C1OC(=O)C3=CC=CC=C32)CN4CCCCC4)O |
Origin of Product |
United States |
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